3-Chloro-6-iodo-1H-indazole
Overview
Description
3-Chloro-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and iodine substituents at the 3 and 6 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
3-Chloro-6-iodo-1H-indazole is a member of the indazole class of compounds . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, they can inhibit enzymes, modulate receptors, or interfere with cellular processes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, neurotransmission, and bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential applications of indazole compounds, these effects could include reduced cell proliferation in cancer, decreased inflammation, altered neurotransmission, or inhibited bacterial growth .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-6-iodo-1H-indazole is not well-defined. Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-1H-indazole typically involves halogenation reactions. One common method is the iodination of 3-chloro-1H-indazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The reaction conditions must be carefully controlled to ensure selective iodination at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-Chloro-6-iodo-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, such as anticancer and anti-inflammatory activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1H-indazole
- 6-Iodo-1H-indazole
- 3-Bromo-6-iodo-1H-indazole
Uniqueness
3-Chloro-6-iodo-1H-indazole is unique due to the simultaneous presence of chlorine and iodine substituents, which can significantly influence its reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-6-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWXWHNPTUJKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646299 | |
Record name | 3-Chloro-6-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-18-6 | |
Record name | 3-Chloro-6-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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